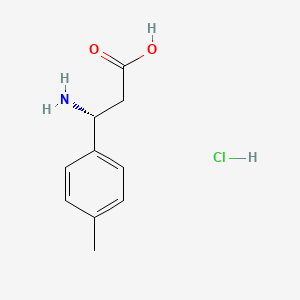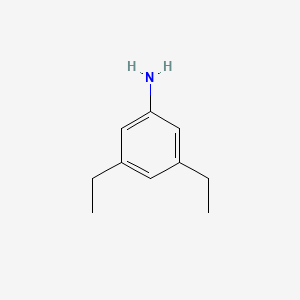![molecular formula C16H22N2O4 B13564600 2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functionalities within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-{1-[(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
2-(((Benzyloxy)carbonyl)amino)propanoic acid: A related compound with a different substitution pattern on the piperidine ring.
Uniqueness
2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functionalities. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Propiedades
IUPAC Name |
2-amino-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c17-14(15(19)20)10-12-6-8-18(9-7-12)16(21)22-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,17H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREJVQVAEDFVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(C(=O)O)N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
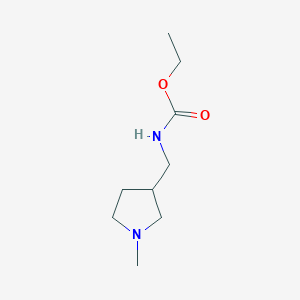
![(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)
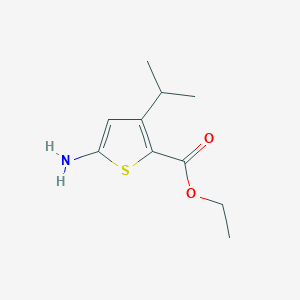
![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
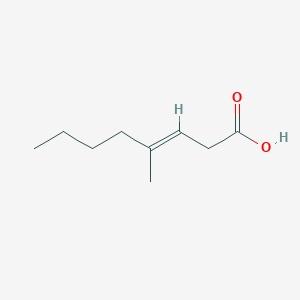
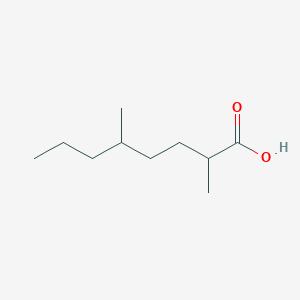
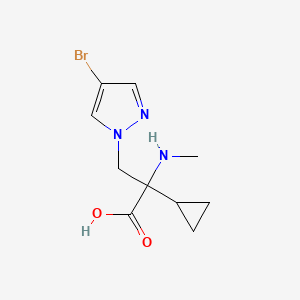

![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)
